molecular formula C20H14ClNO3 B214637 5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214637
M. Wt: 351.8 g/mol
InChI Key: LYYWZJILJNAVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHIM-1 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CHIM-1 is not fully understood. However, studies have suggested that it acts by inhibiting the activity of specific enzymes, such as acetylcholinesterase and topoisomerase I. The inhibition of these enzymes leads to the accumulation of specific substances, such as acetylcholine, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that CHIM-1 can induce apoptosis in cancer cells by activating specific pathways. It has also been reported to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and memory. However, the physiological effects of CHIM-1 are not fully understood, and further studies are required to elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CHIM-1 is its potential applications in cancer research and Alzheimer's disease treatment. It has shown promising results in preclinical studies, and further studies are required to evaluate its efficacy in clinical trials. However, one of the limitations of CHIM-1 is its low solubility in water, which can affect its bioavailability and limit its applications.

Future Directions

There are several future directions for the research on CHIM-1. One of the significant directions is to evaluate its efficacy in clinical trials for the treatment of cancer and Alzheimer's disease. Further studies are required to elucidate its mechanism of action and to identify its potential applications in other fields of scientific research. The development of new methods for the synthesis of CHIM-1 with improved solubility and bioavailability can also enhance its potential applications.

Synthesis Methods

The synthesis of CHIM-1 has been reported using different methods. One of the commonly used methods is the reaction of 1-naphthyl ethanone with 5-chloro-3-hydroxyindole-2-one in the presence of a base. The reaction leads to the formation of CHIM-1 with a yield of around 60%. Other methods include the reaction of 5-chloro-3-hydroxyindole-2-one with 2-(1-naphthyl)acetic acid in the presence of a coupling agent.

Scientific Research Applications

CHIM-1 has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that CHIM-1 can inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit the activity of topoisomerase I, which is a target for cancer therapy. CHIM-1 has also shown potential applications in the treatment of Alzheimer's disease. Studies have reported that CHIM-1 can inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease.

properties

Product Name

5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1H-indol-2-one

InChI

InChI=1S/C20H14ClNO3/c21-13-8-9-17-16(10-13)20(25,19(24)22-17)11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,25H,11H2,(H,22,24)

InChI Key

LYYWZJILJNAVRR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=C(C=CC(=C4)Cl)NC3=O)O

Origin of Product

United States

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